molecular formula C5H7ClN2O B8453610 3-Methylamino-4-chloro-5-methylisoxazole

3-Methylamino-4-chloro-5-methylisoxazole

Cat. No. B8453610
M. Wt: 146.57 g/mol
InChI Key: HBZXGBCWBNRLBK-UHFFFAOYSA-N
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Patent
US04576956

Procedure details

Compound (15) (19.06 g) was dissolved in methylene chloride (150 ml) and a solution of chlorine (13.1 g) in carbon tetrachloride (139 ml) was added thereto dropwise. The mixture was stirred at room temperature for 10 minutes, then washed with a 50% potassium carbonate solution and water, dried and evaporated to give 3-methylamino-4-chloro-5-methylisoxazole (20) (21.07 g); mp. 43°-47° C.
Quantity
19.06 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step Two
Quantity
139 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:7]=[C:6]([CH3:8])[O:5][N:4]=1.[Cl:9]Cl>C(Cl)Cl.C(Cl)(Cl)(Cl)Cl>[CH3:1][NH:2][C:3]1[C:7]([Cl:9])=[C:6]([CH3:8])[O:5][N:4]=1

Inputs

Step One
Name
Quantity
19.06 g
Type
reactant
Smiles
CNC1=NOC(=C1)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
13.1 g
Type
reactant
Smiles
ClCl
Name
Quantity
139 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with a 50% potassium carbonate solution and water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CNC1=NOC(=C1Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 21.07 g
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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